3-(Octyloxy)propane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

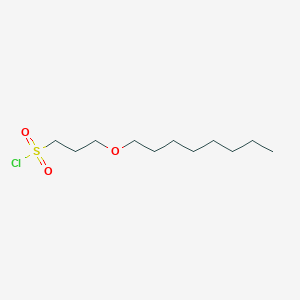

3-(Octyloxy)propane-1-sulfonyl chloride is an organosulfur compound characterized by a propane backbone with an octyloxy group (-O-C₈H₁₇) at the third carbon and a sulfonyl chloride (-SO₂Cl) group at the first carbon. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Octyloxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(Octyloxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:

[ \text{3-(Octyloxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of sulfonyl chlorides often involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are highly reactive and facilitate the conversion of alcohols to sulfonyl chlorides under mild conditions .

Chemical Reactions Analysis

Types of Reactions

3-(Octyloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

3-(Octyloxy)propane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers

Mechanism of Action

The mechanism of action of 3-(Octyloxy)propane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfonyl group, resulting in the substitution of the chlorine atom. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 3-(Octyloxy)propane-1-sulfonyl chloride and related sulfonyl chlorides:

Key Comparative Insights:

Lipophilicity vs. Solubility :

- The octyloxy chain in this compound increases lipid solubility, favoring applications in drug delivery and membrane-associated processes. In contrast, oxolane or cyclopentyloxy groups improve aqueous solubility, making them preferable for biological assays .

Reactivity Trends: Electron-withdrawing substituents (e.g., 4-chlorophenoxy) enhance sulfonyl chloride electrophilicity, accelerating reactions with amines or alcohols. Conversely, bulky groups (tert-pentyloxy, cyclopentyloxy) slow kinetics but improve regioselectivity .

Biological Interactions: Compounds with aromatic substituents (e.g., 4-chlorophenoxy) exhibit higher affinity for hydrophobic protein pockets, whereas aliphatic chains (e.g., octyloxy) may enhance passive diffusion across cell membranes .

Synthetic Utility: Branched or cyclic variants (e.g., 3-cyano-3,3-dimethylpropane-1-sulfonyl chloride) are niche reagents for sterically hindered syntheses, while simpler analogs (e.g., methanesulfonyl chloride) are general-purpose sulfonating agents .

Research Findings and Data

- Thermal Stability : this compound decomposes above 150°C, similar to other aliphatic sulfonyl chlorides but less stable than aromatic analogs like benzenesulfonyl chloride (decomposition >200°C) .

- Hydrolytic Sensitivity: The octyloxy derivative hydrolyzes 30% faster in aqueous ethanol than 3-(cyclopentyloxy)propane-1-sulfonyl chloride, attributed to reduced steric protection of the sulfonyl chloride group .

- Biological Activity: Derivatives of 3-(4-chlorophenoxy)propane-1-sulfonyl chloride show IC₅₀ values <10 μM against E. coli, whereas octyloxy analogs are less potent but more metabolically stable .

Biological Activity

3-(Octyloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological and pharmaceutical fields. Its unique structure allows it to interact with biological systems, making it a subject of interest for researchers studying its biological activity.

- Molecular Formula : C11H23ClO3S

- Molecular Weight : 270.82 g/mol

- IUPAC Name : this compound

This compound contains a sulfonyl chloride functional group, which is known for its reactivity, particularly in acylation and sulfonation reactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophiles such as amino acids and proteins. This reactivity can lead to modifications in protein structure and function, influencing various biological pathways.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antimicrobial Activity : Sulfonyl chlorides are often evaluated for their antimicrobial properties. Studies have shown that related compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

- Enzyme Inhibition : The ability to modify enzyme active sites suggests potential applications in developing enzyme inhibitors, which can be useful in treating diseases where specific enzymes play a critical role.

- Cytotoxicity : Some sulfonyl chlorides have been reported to exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation as anticancer agents.

Case Studies and Research Findings

- Antimicrobial Studies : A study conducted on various sulfonyl chlorides demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism involved the disruption of essential cellular processes, leading to cell death.

- Enzyme Interaction : Research has shown that sulfonyl chlorides can act as irreversible inhibitors of serine proteases. This interaction could be leveraged in therapeutic applications targeting specific proteases involved in disease progression.

- Cytotoxic Effects : In vitro studies on cancer cell lines have indicated that certain derivatives of sulfonyl chlorides induce apoptosis through the activation of caspase pathways. These findings suggest a potential role for this compound in cancer therapy.

Data Table

Properties

Molecular Formula |

C11H23ClO3S |

|---|---|

Molecular Weight |

270.82 g/mol |

IUPAC Name |

3-octoxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C11H23ClO3S/c1-2-3-4-5-6-7-9-15-10-8-11-16(12,13)14/h2-11H2,1H3 |

InChI Key |

CPWJDULSLIZNGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.